(Cyclohexyl)methylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

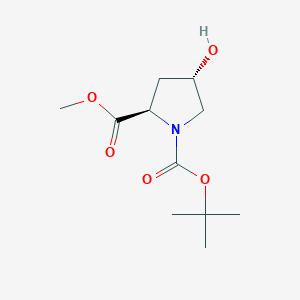

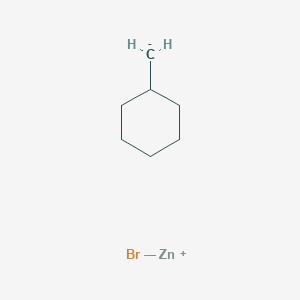

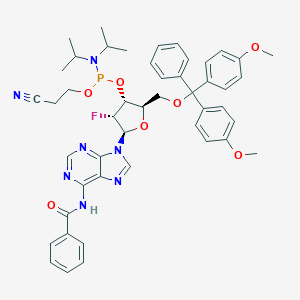

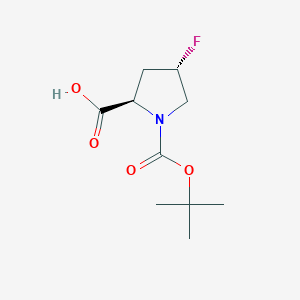

“(Cyclohexyl)methylzinc bromide” is an organozinc compound . It is represented by the molecular formula C7H13BrZn .

Molecular Structure Analysis

The molecular structure of “(Cyclohexyl)methylzinc bromide” consists of a cyclohexyl group (a six-membered carbon ring), a methyl group (CH3), and a zinc-bromide component .

Scientific Research Applications

- (Cyclohexyl)methylzinc bromide is an organozinc compound, which are often used in organic synthesis . They are particularly useful in carbon-carbon bond formation reactions, such as Negishi coupling .

- Compounds similar to (Cyclohexyl)methylzinc bromide, like Bromocyclohexane, are used to match the refractive index of PMMA (Poly(methyl methacrylate)) in confocal microscopy of colloids . This helps to improve the quality of the microscopic images.

Organic Synthesis

Refractive Index Matching

Biopharmaceutical Intermediate

- (Cyclohexyl)methylzinc bromide can be used as a standard coupling partner in cross-coupling reactions . These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .

- Similar to Bromocyclohexane, (Cyclohexyl)methylzinc bromide can potentially be used as a standard alkylating agent . Alkylation is a process in which an alkyl group is transferred from one molecule to another. This is a common procedure in organic chemistry and is used in the production of many types of chemicals .

Cross-Coupling Reactions

Alkylating Agent

Refractive Index and Density Matching

Safety And Hazards

“(Cyclohexyl)methylzinc bromide” should be handled with care. It is advisable to avoid heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. In case of fire, CO2, dry chemical, or foam can be used for extinction .

Future Directions

properties

IUPAC Name |

bromozinc(1+);methanidylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCALMUTSZRVSS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CCCCC1.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexyl)methylzinc bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)

![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)